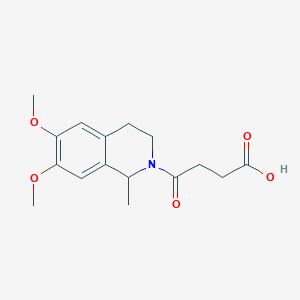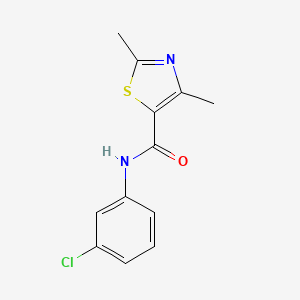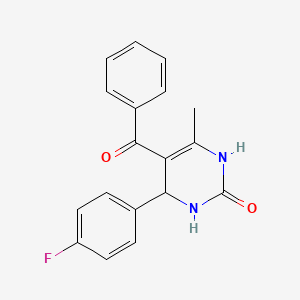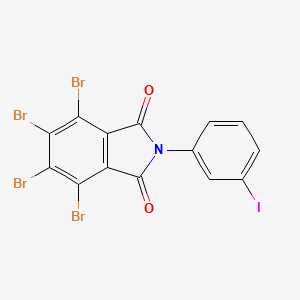
4-(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutanoic acid, also known as DMOBA, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 4-(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutanoic acid is not fully understood, but it is believed to act through various pathways, including the inhibition of protein synthesis, the induction of apoptosis, and the inhibition of angiogenesis. 4-(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutanoic acid has also been shown to interact with various receptors, including the dopamine D2 receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
4-(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutanoic acid has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of oxidative stress, and the inhibition of inflammatory cytokine production. 4-(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutanoic acid has also been shown to have neuroprotective effects, including the protection of neurons from oxidative stress and the reduction of inflammation in the brain.
実験室実験の利点と制限
One advantage of 4-(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutanoic acid in lab experiments is its ability to inhibit cancer cell growth and induce apoptosis, making it a potential candidate for cancer therapy. However, one limitation of 4-(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutanoic acid is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
For research on 4-(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutanoic acid include further studies on its mechanism of action, its potential therapeutic applications in cancer therapy, neuroprotection, and inflammation, and the development of more efficient synthesis methods for 4-(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutanoic acid. Additionally, research on the pharmacokinetics and pharmacodynamics of 4-(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutanoic acid could provide valuable insights into its potential clinical applications.
合成法
4-(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutanoic acid can be synthesized through a multistep process that involves the reaction of 2,3-dimethoxybenzaldehyde with methylamine, followed by cyclization with acetaldehyde and reduction with sodium borohydride. The resulting product is then reacted with diethyl oxalate to form 4-(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutanoic acid.
科学的研究の応用
4-(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutanoic acid has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and inflammation. In cancer research, 4-(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutanoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, 4-(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutanoic acid has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. In inflammation research, 4-(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutanoic acid has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in the body.
特性
IUPAC Name |
4-(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-10-12-9-14(22-3)13(21-2)8-11(12)6-7-17(10)15(18)4-5-16(19)20/h8-10H,4-7H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUAYNBDEBEVJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1C(=O)CCC(=O)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)-4-oxobutanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-chloro-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5126866.png)
![N-[3-(3-chlorophenoxy)propyl]-1-butanamine](/img/structure/B5126873.png)

![9-[4-(4-bromophenoxy)butyl]-9H-carbazole](/img/structure/B5126894.png)

![1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl 5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate](/img/structure/B5126900.png)
![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-3,3-dimethylpiperidine](/img/structure/B5126908.png)
![3-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]acrylamide](/img/structure/B5126924.png)

![4-{1-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B5126948.png)

![2-[(2-chlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B5126955.png)
![dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate](/img/structure/B5126959.png)